molecular formula C8H17N B2824433 4,4-Dimethylazepane CAS No. 54152-51-1

4,4-Dimethylazepane

Cat. No.: B2824433
CAS No.: 54152-51-1
M. Wt: 127.231
InChI Key: UVGRQCORQQWAMY-UHFFFAOYSA-N
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Description

4,4-Dimethylazepane is a seven-membered heterocyclic compound with the molecular formula C8H17N It is characterized by the presence of two methyl groups attached to the fourth carbon of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,6-diaminohexane with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the azepane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azepane ring can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated azepanes, functionalized derivatives.

Scientific Research Applications

4,4-Dimethylazepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design and development, particularly in the synthesis of bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4-Dimethylazepane largely depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific bioactive derivative of this compound being studied.

Comparison with Similar Compounds

4,4-Dimethylazepane can be compared with other azepane derivatives, such as:

    Azepane: The parent compound without the methyl substitutions.

    1-Methylazepane: A derivative with a single methyl group attached to the nitrogen atom.

    4-Methylazepane: A derivative with a single methyl group attached to the fourth carbon.

Uniqueness: this compound is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can enhance its stability and potentially alter its interaction with biological targets compared to other azepane derivatives.

Properties

IUPAC Name

4,4-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)4-3-6-9-7-5-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGRQCORQQWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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